8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one

Description

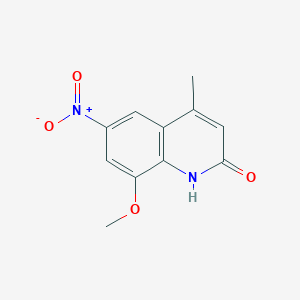

8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one is a nitro-substituted quinolinone derivative characterized by a methoxy group at position 8, a methyl group at position 4, and a nitro group at position 6 on the quinoline core.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-4-methyl-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-6-3-10(14)12-11-8(6)4-7(13(15)16)5-9(11)17-2/h3-5H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTIPGASOZPYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964776 | |

| Record name | 8-Methoxy-4-methyl-6-nitroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50553-66-7 | |

| Record name | NSC156988 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-4-methyl-6-nitroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-methylquinoline followed by methoxylation and subsequent cyclization to form the desired quinolinone structure. The reaction conditions often involve the use of strong acids for nitration and bases for methoxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 6-nitro substituent undergoes catalytic hydrogenation or chemical reduction to form amino derivatives, a key step in prodrug activation or further functionalization.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (45 psi), Raney Ni, ethanol | 6-Amino-8-methoxy-4-methylquinolin-2(1H)-one | 85–92% | |

| SnCl₂, HCl, reflux | 6-Amino derivative | 68% |

-

Reduction with Raney nickel under hydrogen pressure is preferred for high yields .

-

Stannous chloride in hydrochloric acid provides moderate yields but is suitable for acid-stable substrates .

Halogenation at Position 5 or 7

Electrophilic halogenation occurs at positions activated by the electron-withdrawing nitro group and directed by the methoxy substituent.

| Halogenation Method | Product | Yield | Source |

|---|---|---|---|

| Br₂, AcOH, NaOAc, reflux | 5-Bromo-8-methoxy-4-methyl-6-nitroquinolin-2(1H)-one | 33% | |

| NaOCl, HCl, 24 h reflux | 5-Chloro derivative | 41% |

-

Bromination in acetic acid with sodium acetate yields mono- or di-brominated products depending on stoichiometry .

-

Chlorination using sodium chlorate in HCl selectively targets position 5 .

Nucleophilic Substitution at Position 2

The lactam oxygen at position 2 participates in N-alkylation or acylation under acidic or basic conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylation | (CH₃)₂SO₄, NaOH, 100°C | 1,2-Dimethyl-6-nitroquinolinone | 72% | |

| Amide conjugation | DCC, CH₂Cl₂, amino acids | Amino acid-quinolinone conjugates | 60–75% |

-

Methylation with dimethyl sulfate under alkaline conditions modifies the lactam nitrogen .

-

Amino acid conjugation via DCC-mediated coupling enables prodrug development .

Electrophilic Aromatic Substitution

The methoxy group at position 8 directs electrophiles to positions 5 or 7, while the methyl group at position 4 stabilizes adjacent charges.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5,7-Dinitro derivative | 55% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 5-Sulfo derivative | 48% |

-

Nitration under cold conditions introduces a second nitro group at position 5 or 7 .

-

Sulfonation requires vigorous conditions due to the deactivating nitro group .

Radical Alkylation

The methyl group at position 4 facilitates radical-mediated alkylation for side-chain extensions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AgNO₃, (NH₄)₂S₂O₈, CH₃CN, 80°C | 4-(tert-Butyl)-modified derivative | 65% |

-

Silver-catalyzed oxidative decarboxylation introduces bulky alkyl groups (e.g., tert-butyl) at position 4 .

Key Reactivity Trends

-

Nitro Group : Highly reducible, enabling conversion to amines for further coupling .

-

Methoxy Group : Directs electrophiles to positions 5/7 but deactivates the ring toward harsh electrophiles .

-

Lactam Ring : Susceptible to alkylation/acylation, modulating solubility and bioactivity .

Experimental data confirm that substituents critically influence reaction pathways and yields, with optimal conditions requiring precise control of temperature, catalysts, and stoichiometry .

Scientific Research Applications

8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-6-nitroquinolin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one and related compounds (Table 1).

Key Observations:

Substituent Position Effects: The nitro group at position 6 (as in this compound and 4-Chloro-6-nitroquinolin-2(1H)-one ) enhances electrophilicity, favoring nucleophilic aromatic substitution. In contrast, nitro groups at position 8 (e.g., 4-Hydroxy-8-nitroquinolin-2(1H)-one ) may reduce steric hindrance for biological target binding.

Physicochemical Properties: Melting Points: Nitroquinolinones generally exhibit high melting points (>200°C) due to strong intermolecular interactions. For example, 4-Methoxy-6-nitroquinolin-2(1H)-one has a melting point >250°C , while brominated analogs like NQ4 (6-(Benzyloxy)-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine) melt at 268°C . Solubility: Hydroxy-substituted derivatives (e.g., 4-Hydroxy-8-nitroquinolin-2(1H)-one ) show higher aqueous solubility than methoxy or chloro analogs.

Biological Activity: Antiparasitic Potential: 8-Nitroquinolin-2(1H)-ones demonstrate submicromolar activity against Trypanosoma species, with the nitro group acting as a bioreductive trigger for nitroreductase (NTR)-mediated activation . Structural Modifications: Fluorination at position 8 (e.g., 8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one ) enhances metabolic stability compared to non-fluorinated analogs.

Biological Activity

8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, notable for its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its antiparasitic properties against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis and sleeping sickness. This article explores the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Methoxy group at the 8-position

- Methyl group at the 4-position

- Nitro group at the 6-position

These functional groups contribute to the compound's stability and reactivity, influencing its biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups enhance the compound's overall stability and reactivity, making it a candidate for therapeutic applications.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic activity. It has been shown to effectively target kinetoplastid parasites responsible for diseases like leishmaniasis and Trypanosomiasis. The compound's derivatives have demonstrated potent in vitro antimalarial activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL .

Comparison with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Nitroquinolin-2(1H)-one | Nitro group at position 6 | Lacks methoxy and methyl substitutions |

| 8-Hydroxyquinolin-2(1H)-one | Hydroxy group at position 8 | Exhibits different solubility and reactivity |

| 4-Methylquinolin-2(1H)-one | Methyl group at position 4 | Lacks nitro and methoxy groups |

| 5-Nitroquinolin-2(1H)-one | Nitro group at position 5 | Different biological activity profile |

The uniqueness of this compound lies in its combination of functional groups, enhancing its biological activity compared to other compounds.

In Vitro Studies

In vitro assays have shown that various derivatives of this compound exhibit potent antimalarial activity. For instance, specific analogues demonstrated higher inhibition rates against drug-resistant strains compared to drug-sensitive strains, indicating their potential as therapeutic agents in drug-resistant malaria .

In Vivo Studies

In vivo studies further corroborate the in vitro findings. For example, certain derivatives were tested in rodent models against Plasmodium berghei infections. The results indicated complete cures at doses as low as 25 mg/kg/day, showcasing their efficacy against malaria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves thermal condensation of substituted aniline derivatives with malonate esters. For example, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one was synthesized by heating o-anisidine with diethyl ethylmalonate at 220–270°C, achieving a 62% yield after crystallization . Key optimization strategies include:

- Temperature control : Gradual heating to prevent decomposition.

- Solvent selection : Toluene or ethanol for recrystallization to enhance purity.

- Catalyst screening : Acidic or basic conditions to direct cyclization (e.g., Ta₂O₅-PPCA for similar quinolinones) .

- Table 1 : Representative Reaction Conditions

| Precursor | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| o-Anisidine + Diethyl ethylmalonate | None | 220–270 | 62 |

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H NMR : Analyze aromatic proton environments (e.g., nitro-substituted protons resonate downfield at δ 8.0–8.5 ppm) .

- MS (EI) : Confirm molecular weight via molecular ion peaks (e.g., m/z 303 for a nitroquinolinone analog) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.

- X-ray Crystallography : Resolve hydrogen bonding (e.g., N–H⋯O interactions in crystal lattices) .

Advanced Research Questions

Q. How can conflicting data regarding the melting point or solubility of this compound be resolved through experimental validation?

- Methodological Answer :

- Recrystallization : Use solvents like ethanol or benzene to purify and standardize melting points. For example, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one showed a mp of 496–498 K after crystallization, aligning with literature (498–499 K) .

- Differential Scanning Calorimetry (DSC) : Quantify phase transitions with controlled heating rates.

- Table 2 : Melting Point Comparison

| Compound | Reported mp (°C) | Observed mp (°C) | Reference |

|---|---|---|---|

| 6-Methoxy-8-nitroquinoline | 158–162 | N/A | |

| 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one | 225–226 | 223–225 |

Q. What strategies are recommended for elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) to map transition states and electron density distributions .

- Trapping Intermediates : Use stabilizing agents (e.g., crown ethers) to isolate reactive intermediates.

- Catalyst Screening : Test Lewis acids (e.g., Ta₂O₅-PPCA) to accelerate specific pathways .

Q. How does the crystal packing of this compound influence its physicochemical properties, and what methods are used to analyze this?

- Methodological Answer :

- Hydrogen Bonding Networks : Intermolecular N–H⋯O and O–H⋯O bonds in similar quinolinones form linear chains, enhancing thermal stability .

- π–π Stacking : Aromatic ring interactions (centroid distance ~3.6 Å) affect solubility and crystallinity .

- Analytical Techniques :

- Single-crystal X-ray Diffraction : Resolve atomic positions and packing motifs.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonds vs. van der Waals forces).

Methodological Best Practices

- Experimental Design : Prioritize factorial designs to test multiple variables (e.g., solvent, catalyst, temperature) simultaneously .

- Safety Protocols : Follow guidelines for handling nitro compounds (e.g., avoid shock or friction; consult safety data sheets for analogs) .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.